

Commercial Availability and Application of 2-Hydroxytetradecanoyl-CoA Standard

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-hydroxytetradecanoyl-CoA	
Cat. No.:	B15549077	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the commercial sources for the **2-hydroxytetradecanoyl-CoA** standard, a critical reagent for research in lipid metabolism and protein modification. Due to its limited direct commercial availability, this guide also offers detailed protocols for its synthesis from the readily available precursor, 2-hydroxytetradecanoic acid. Furthermore, it delves into the primary application of **2-hydroxytetradecanoyl-CoA** as a potent inhibitor of N-myristoyltransferase (NMT), an enzyme implicated in various diseases, including cancer and infectious diseases. Detailed experimental protocols for NMT inhibition assays are provided to facilitate its use in drug discovery and development.

Commercial Sourcing of 2-Hydroxytetradecanoyl-CoA and its Precursor

Direct commercial sources for a purified **2-hydroxytetradecanoyl-CoA** standard are not readily identifiable. However, its precursor, 2-hydroxytetradecanoic acid (also known as 2-hydroxymyristic acid), is widely available from multiple chemical suppliers. Researchers typically need to synthesize the CoA derivative in-house or utilize custom synthesis services.

Commercial Suppliers of 2-Hydroxytetradecanoic Acid



Supplier	Product Name	CAS Number	Purity	Additional Notes
Sigma-Aldrich	2- Hydroxytetradec anoic acid	2507-55-3	≥98% (capillary GC)	Described as an analog of myristic acid that is metabolically activated to 2-hydroxymyristoyl -CoA, an inhibitor of protein myristoylation.[1]
Larodan	2- Hydroxytetradec anoic acid	2507-55-3	>98%	
BroadPharm	2- Hydroxytetradec anoic Acid	2507-55-3	>95%	Notes its use in inhibiting the growth of human pathogens in vitro.[2]
CD Biosynsis	2- Hydroxytetradec anoic acid	2507-55-3	>98%	[3]
MolPort	2- hydroxytetradeca noic acid	2507-55-3	Available from 19 suppliers through their marketplace.[4]	

Custom Synthesis Services

For researchers requiring a certified standard of **2-hydroxytetradecanoyl-CoA** without inhouse synthesis capabilities, several companies offer custom synthesis of complex lipids and acyl-CoA derivatives.



Company	Service Highlights	Relevant Expertise
Avanti Polar Lipids	Custom synthesis of novel lipids, lipid-like molecules, and acyl chain modifications.[5]	Specializes in high-purity lipid synthesis.
BOC Sciences	Custom synthesis of small molecules, including fatty acids and their derivatives.[6][7]	Offers services from lab scale to bulk manufacturing.
Hestia Laboratories	Specializes in small-scale custom synthesis of organic and organometallic compounds, including acylations.[8]	Provides services for chemicals not commercially available.
Fluorochem	Offers a wide range of biochemicals and provides custom synthesis services.[9]	Experience with Coenzyme A and its derivatives.

Synthesis of 2-Hydroxytetradecanoyl-CoA

Given the lack of direct commercial sources, the synthesis of **2-hydroxytetradecanoyl-CoA** from its corresponding fatty acid is a common requirement. Both chemical and enzymatic methods can be employed.

Chemo-enzymatic Synthesis Protocol

This protocol combines a chemical activation step with an enzymatic ligation to coenzyme A, offering a balance of efficiency and specificity.

Materials:

- · 2-hydroxytetradecanoic acid
- N,N'-Carbonyldiimidazole (CDI)
- Anhydrous tetrahydrofuran (THF)



- Coenzyme A trilithium salt
- Acyl-CoA synthetase (commercially available or purified from liver microsomes)[10]
- ATP
- MgCl₂
- · Tricine buffer
- Solid-phase extraction (SPE) cartridges (e.g., C18)[11]
- · HPLC system for purification and analysis

Protocol:

- Activation of 2-Hydroxytetradecanoic Acid:
 - Dissolve 2-hydroxytetradecanoic acid in anhydrous THF.
 - Add a 1.5-fold molar excess of CDI to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature for at least 4 hours to form the 2hydroxytetradecanoyl-imidazolide.[12] The reaction can be monitored by thin-layer chromatography.[13]
 - Remove the excess CDI, as it can interfere with subsequent steps.[12][14]
- Enzymatic Ligation to Coenzyme A:
 - Prepare a reaction buffer containing Tricine, ATP, and MgCl₂.
 - Dissolve the Coenzyme A trilithium salt in the reaction buffer.
 - Add the 2-hydroxytetradecanoyl-imidazolide solution to the Coenzyme A solution.
 - Initiate the reaction by adding acyl-CoA synthetase.[15]
 - Incubate the reaction mixture at 37°C for 2-3 hours.

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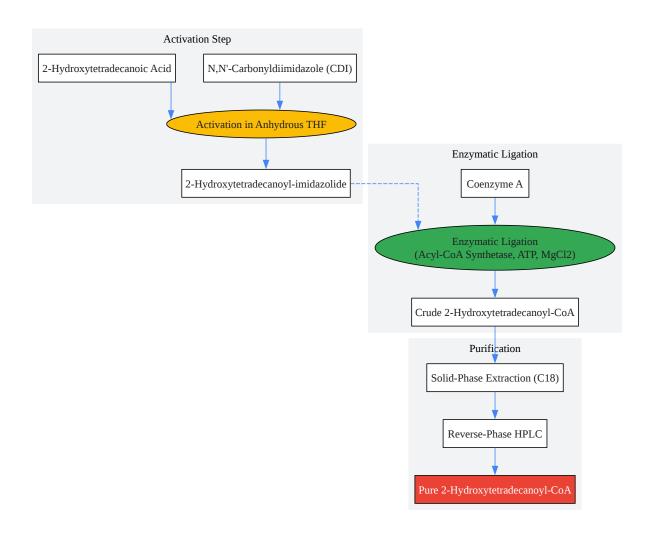




• Purification:

- Terminate the reaction by adding acetic acid to lower the pH.
- Purify the 2-hydroxytetradecanoyl-CoA using solid-phase extraction with a C18 cartridge.[11][13] Elute with a methanol/water gradient.
- For higher purity, perform reverse-phase HPLC.
- · Quantification and Storage:
 - Determine the concentration of the purified 2-hydroxytetradecanoyl-CoA spectrophotometrically by measuring the absorbance at 260 nm (for the adenine moiety of CoA).
 - Store the purified product at -80°C.





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Workflow for the synthesis of **2-hydroxytetradecanoyl-CoA**.



Application Notes: Inhibition of N-Myristoyltransferase (NMT) Introduction to N-Myristoyltransferase

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of proteins.[16][17] This co- and post-translational modification, known as N-myristoylation, is crucial for the proper biological function and subcellular localization of its target proteins.[18] Many NMT substrates are key components of cellular signaling pathways, including proteins involved in signal transduction, oncogenesis, and apoptosis.[19][20]

There are two isoforms of NMT in humans, NMT1 and NMT2, which have similar but distinct substrate specificities.[21] The myristoylation of proteins by NMT is essential for cell viability and has been implicated in the pathogenesis of various diseases.[17]

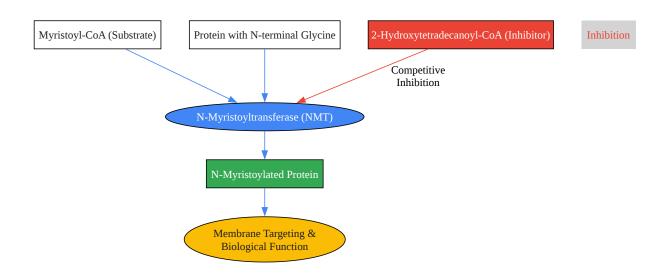
Role of NMT in Disease

- Cancer: NMT is overexpressed in several cancers, including colorectal, gastric, and breast
 cancer.[20] Many oncoproteins, such as Src family kinases, require myristoylation for their
 membrane association and transforming activity.[20] Inhibition of NMT has been shown to
 induce apoptosis in cancer cells and reduce tumor growth, making it a promising target for
 anticancer therapies.[20][22]
- Infectious Diseases: NMT is essential for the viability of various pathogenic fungi (e.g., Candida albicans) and protozoan parasites (e.g., Leishmania, Trypanosoma).[18][23] The NMT enzymes in these organisms are sufficiently different from human NMTs to allow for the development of selective inhibitors as anti-infective agents.[23]
- Viral Infections: Myristoylation of viral proteins, such as the Gag protein of HIV-1, is critical for viral assembly and replication.[17][24]
- Inflammatory and Cardiovascular Diseases: N-myristoylation plays a role in regulating innate immune responses and has been implicated in the development of heart failure.[19][25]

2-Hydroxytetradecanoyl-CoA as an NMT Inhibitor



2-hydroxytetradecanoic acid is metabolically activated in cells to its CoA thioester, **2-hydroxytetradecanoyl-CoA**. This analog of myristoyl-CoA acts as a potent competitive inhibitor of N-myristoyltransferase. The hydroxyl group at the 2-position interferes with the binding and/or catalytic activity of NMT.



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Inhibition of N-Myristoyltransferase by 2-hydroxytetradecanoyl-CoA.

Experimental Protocol: N-Myristoyltransferase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of **2-hydroxytetradecanoyl-CoA** on NMT. The assay measures the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a synthetic peptide substrate.

Materials:

Recombinant human NMT1 or NMT2[26]



- [3H]Myristoyl-CoA
- Synthetic peptide substrate with an N-terminal glycine (e.g., GNAASARR-NH₂)
- **2-hydroxytetradecanoyl-CoA** (synthesized as described above)
- Assay buffer (e.g., HEPES buffer containing Triton X-100 and DTT)
- Scintillation cocktail and scintillation counter
- Phosphocellulose filter paper

Protocol:

- · Preparation of Reagents:
 - Prepare a stock solution of 2-hydroxytetradecanoyl-CoA in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the inhibitor in the assay buffer.
 - Prepare a reaction mix containing assay buffer, [3H]myristoyl-CoA, and the peptide substrate.
- Assay Procedure:
 - In a microcentrifuge tube or 96-well plate, add the desired concentration of the inhibitor (2-hydroxytetradecanoyl-CoA) or vehicle control.
 - Add the reaction mix to each tube/well.
 - Initiate the reaction by adding a pre-determined amount of recombinant NMT.
 - Incubate the reaction at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Termination and Detection:
 - Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.



- Wash the filter paper extensively with a suitable buffer (e.g., 10% trichloroacetic acid) to remove unincorporated [³H]myristoyl-CoA.
- Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of NMT inhibition for each concentration of 2hydroxytetradecanoyl-CoA compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

This application note and the accompanying protocols provide a comprehensive guide for researchers interested in studying **2-hydroxytetradecanoyl-CoA** and its role as an NMT inhibitor. The information provided will be valuable for those in the fields of lipid biochemistry, cell signaling, and drug discovery.

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- To cite this document: BenchChem. [Commercial Availability and Application of 2-Hydroxytetradecanoyl-CoA Standard]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549077#commercial-sources-for-2-hydroxytetradecanoyl-coa-standard]

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